[4-(5-Bromopyridin-2-yl)phenyl]methanol
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Overview
Description
[4-(5-Bromopyridin-2-yl)phenyl]methanol is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine and phenylmethanol, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a hydroxymethyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Bromopyridin-2-yl)phenyl]methanol typically involves the bromination of pyridine derivatives followed by coupling with phenylmethanol. One common method includes the reaction of 5-bromopyridine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(5-Bromopyridin-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
Oxidation: 4-(5-Pyridin-2-yl)benzoic acid.
Reduction: 4-(5-Pyridin-2-yl)phenylmethane.
Substitution: 4-(5-Methoxypyridin-2-yl)phenylmethanol.
Scientific Research Applications
Chemistry
In chemistry, [4-(5-Bromopyridin-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and ligands for catalysis .
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of diseases involving specific molecular targets .
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers and as an intermediate in the manufacture of agrochemicals .
Mechanism of Action
The mechanism of action of [4-(5-Bromopyridin-2-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects . The exact pathways and interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler analog with only the bromine atom on the pyridine ring.
4-(5-Bromopyridin-3-yl)phenylmethanol: A positional isomer with the bromine atom at the 3-position of the pyridine ring.
Uniqueness
[4-(5-Bromopyridin-2-yl)phenyl]methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C12H10BrNO |
---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
[4-(5-bromopyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 |
InChI Key |
BQHZJZSGHMVYBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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